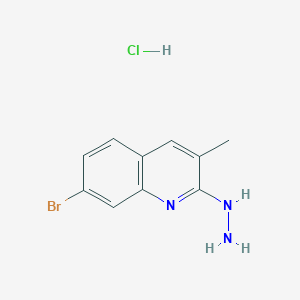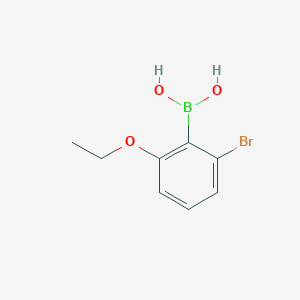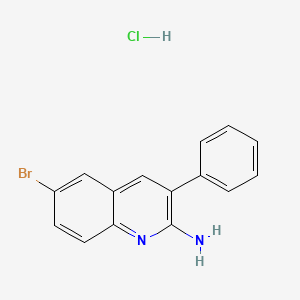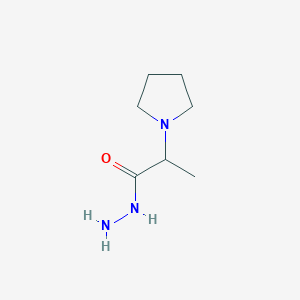![molecular formula C6H3BrIN3 B1519789 2-Bromo-7-iodo-5H-pirrolo[2,3-B]pirazina CAS No. 875781-44-5](/img/structure/B1519789.png)
2-Bromo-7-iodo-5H-pirrolo[2,3-B]pirazina
Descripción general
Descripción
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a solid, colorless or light yellow crystal . It is a complex heterocyclic compound with many important properties and uses . It is a strong oxidizer and can react with many organic and inorganic substances .
Molecular Structure Analysis
The molecular formula of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is C6H3BrIN3 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine are not detailed in the available resources, it is known to be a strong oxidizer .Physical and Chemical Properties Analysis
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a solid, colorless or light yellow crystal . It has a high melting point and boiling point and can exist stably at high temperatures . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Desarrollo de Antidepresivos
Los derivados de 2-Bromo-7-iodo-5H-pirrolo[2,3-B]pirazina se han explorado por su posible uso en el desarrollo de nuevos fármacos antidepresivos. Se sabe que el andamiaje de pirrolopirazina interactúa con los objetivos del sistema nervioso central, lo que puede ser beneficioso para tratar los trastornos depresivos .
Terapéutica Cardiovascular
Los compuestos basados en la estructura de pirrolopirazina, incluido el this compound, se están estudiando por sus propiedades cardiovasculares. Pueden ofrecer nuevas vías para el tratamiento de afecciones relacionadas con el corazón al modular el flujo sanguíneo y el gasto cardíaco .
Agentes Neurolépticos
La actividad neuroléptica de los derivados de pirrolopirazina los convierte en candidatos para la investigación de tratamientos para trastornos neurológicos. Estos compuestos podrían usarse potencialmente para controlar los síntomas de afecciones como la esquizofrenia y el trastorno bipolar .
Descubrimiento de Fármacos Antivirales
La investigación de fármacos antivirales también se ha beneficiado del estudio del this compound. Sus características estructurales pueden inhibir la replicación viral, ofreciendo una vía prometedora para el desarrollo de nuevos medicamentos antivirales .
Investigación del Cáncer: Inhibidores de la Quinasa FGFR
Se ha identificado una serie de derivados de 5H-pirrolo[2,3-b]pirazina como potentes inhibidores de la quinasa FGFR, una enzima relacionada con el crecimiento de las células cancerosas. Esto convierte al this compound en un compuesto valioso para el desarrollo de terapias contra el cáncer dirigidas .
Síntesis Química: Bloques de Construcción
Debido a sus grupos bromo y yodo reactivos, el this compound sirve como un bloque de construcción versátil en la síntesis química. Se puede utilizar para construir moléculas complejas para diversas aplicaciones, incluida la química medicinal .
Ciencia de los Materiales: Electrónica Orgánica
Las propiedades electrónicas de los derivados de pirrolopirazina se están explorando para su uso en electrónica orgánica. Su potencial como semiconductores o materiales conductores podría conducir a avances en dispositivos electrónicos flexibles y portátiles .
Química Analítica: Estándares de Cromatografía
En química analítica, el this compound se puede utilizar como un estándar o compuesto de referencia en cromatografía. Su firma química distintiva ayuda a la identificación y cuantificación precisas de las sustancias .
Safety and Hazards
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine may be irritating to the eyes, skin, and mucous membranes at high concentrations . It is recommended to avoid contact, wear gloves, protective glasses, and a protective mask, and ensure operations are conducted in a well-ventilated area . In case of accidental contact or inhalation, rinse with clean water and seek medical help .
Mecanismo De Acción
Target of Action
It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives have shown activity on kinase inhibition .
Biochemical Pathways
Given its potential kinase inhibitory activity , it may influence pathways regulated by these enzymes.
Result of Action
As a potential kinase inhibitor
Action Environment
It is known that it should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Propiedades
IUPAC Name |
2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMTONBTOMHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656813 | |
| Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-44-5 | |
| Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)


![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)
![2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1519715.png)




![5-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1519723.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)
